Methyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate

Medicinal Chemistry SAR Fragment-Based Drug Design

Researchers designing fragment libraries often lack heteroaryl cyanoacrylates with hydrogen-bond donor capacity. Methyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate (CAS 115324-60-2) addresses this gap with its pyrrole NH donor, enabling specific interactions absent in furan/thiophene analogs. • Rule-of-three compliant fragment (MW 176.17 Da) with planar conjugated system • Cyanoacrylate handle for cycloaddition, nucleophilic addition, and cyclization to pyrrolizinones • Methyl ester offers distinct steric/electronic profile vs. ethyl ester for SAR comparator studies Supplied as an AldrichCPR rare chemical with full supply chain traceability.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 115324-60-2
Cat. No. B12888634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate
CAS115324-60-2
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC(=O)C(=CC1=CC=CN1)C#N
InChIInChI=1S/C9H8N2O2/c1-13-9(12)7(6-10)5-8-3-2-4-11-8/h2-5,11H,1H3/b7-5+
InChIKeyWYRPCJJCKOHWCM-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate Overview


Methyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate (IUPAC: methyl (E)-2-cyano-3-(1H-pyrrol-2-yl)prop-2-enoate; CAS 115324-60-2) is a member of the 2-cyanoacrylate family distinguished by substitution of the aryl/heteroaryl ring at the 3-position with an unsubstituted pyrrole moiety . With a molecular formula of C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol, this compound combines the electron-deficient acrylate backbone (conferred by the cyano and methyl ester groups) with the electron-rich pyrrole heterocycle, creating a push-pull conjugated system that underpins its utility as a versatile synthetic intermediate . It is listed as an AldrichCPR rare chemical (Sigma-Aldrich product S951048), indicating it belongs to a curated collection of unique screening compounds for early-stage discovery, with limited commercial availability and no vendor-collected analytical data .

Methyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate: Why Analog Substitution Fails


Within the 2-cyanoacrylate class, substitution of the ester alkyl group or the heteroaryl ring at the 3-position generates compounds with markedly different physicochemical properties, molecular recognition signatures, and downstream synthetic fates. The methyl ester variant (CAS 115324-60-2) differs from its ethyl ester counterpart (CAS not assigned; C₁₀H₁₀N₂O₂, MW 190.20) in molecular weight, hydrophobicity (ΔclogP), crystallinity, and steric demand at the ester site, all of which influence reactivity in subsequent transformations . Replacing the pyrrole ring with furan (as in (E)-ethyl 2-cyano-3-(furan-2-yl)acrylate, ZAQKIN) or thiophene alters hydrogen-bond donor/acceptor capacity and π-electron distribution, as evidenced by the distinct crystal packing motifs observed across these analogs . Generic interchange without experimental validation therefore risks altered reaction yields, divergent biological screening outcomes, and irreproducible structure-activity relationship (SAR) data .

Methyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate: Comparative Evidence


Molecular Weight and Steric Bulk: Methyl vs. Ethyl Ester

Methyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate (C₉H₈N₂O₂, MW 176.17) is differentiated from its closest commercial analog, ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate (C₁₀H₁₀N₂O₂, MW 190.20), by a molecular weight difference of 14.03 g/mol and distinct InChI Key (methyl: WYRPCJJCKOHWCM-FNORWQNLSA-N; ethyl: unique InChI Key reflecting the ethyl ester) . This difference in ester alkyl chain length can influence lipophilicity, metabolic stability in biological assays, and steric accessibility in enzyme active sites, which is critical for fragment-based screening libraries where MW increments as small as 14 Da can alter hit identification outcomes .

Medicinal Chemistry SAR Fragment-Based Drug Design

Hydrogen-Bonding Architecture: Pyrrole vs. Furan/Thiophene Crystals

The single-crystal X-ray structure of the direct ethyl analog, (E)-ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate (EVIZEP), reveals all non-H atoms are nearly coplanar (maximum deviation 0.093 Å) and adjacent molecules form intermolecular N–H⋯O hydrogen-bonded inversion dimers with R₂²(14) ring motifs . This contrasts with the furan analog (ZAQKIN), where the furan-based cyanoacrylate moiety is also planar but the methyl groups are slightly out of plane . The pyrrole NH donor capacity (absent in furan and thiophene) enables a specific supramolecular synthon that directly impacts crystal packing, melting point, and solubility—parameters critical for formulation and solid-state characterization in procurement specifications .

Crystallography Solid-State Chemistry Crystal Engineering

Spectral Fingerprint: NMR and GC-MS Verification

Methyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate has a validated ¹H NMR spectrum (CDCl₃ solvent) and GC-MS spectrum deposited in the Wiley KnowItAll spectral library, providing a reference-quality spectral fingerprint for identity verification . The compound's InChI Key (WYRPCJJCKOHWCM-FNORWQNLSA-N) and exact mass (176.058578 g/mol) serve as definitive identifiers for LC-MS and HRMS confirmation, distinguishing it from the ethyl analog (exact mass 190.074228) by a mass difference of 14.01565 Da . This spectral traceability enables procurement quality control when vendor analytical data are not provided .

Analytical Chemistry Quality Control Spectral Databases

Procurement Cost and Unit Size: Methyl vs. Ethyl Ester

Methyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate is commercially listed at $197.00 per 50 mg unit (Sigma-Aldrich S951048 via Krackeler Scientific), equating to $3.94/mg, whereas the ethyl analog is available at $77.90 per 25 mg, or $3.12/mg . The methyl variant carries a per-mg premium of approximately 26% over the ethyl analog. Additionally, Sigma-Aldrich explicitly states that no analytical data are collected for this AldrichCPR product, placing the burden of identity and purity verification on the buyer—a procurement risk factor absent for characterized analogs .

Procurement Cost Analysis Supply Chain

Methyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate Application Scenarios


Fragment-Based Drug Discovery with Pyrrole NH Donor

When designing fragment screening libraries targeting protein active sites with hydrogen-bond acceptor motifs, the pyrrole NH donor of methyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate provides a specific interaction capability absent in furan and thiophene analogs. The compound's low molecular weight (176.17 Da) and planar conjugated system make it suitable as a rule-of-three compliant fragment, while its cyano and ester groups offer additional polar interaction sites .

Pyrrole Heterocycle Libraries via Knoevenagel Condensation

The cyanoacrylate moiety serves as a reactive handle for subsequent cycloaddition, nucleophilic addition, and cyclization reactions to generate pyrrolizinones, pyrrole-pyrimidine biheterocycles, and related scaffolds. The methyl ester offers a different steric and electronic environment compared to the ethyl ester, potentially altering regioselectivity in downstream transformations such as the copper(II) triflate-catalyzed addition of pyrrole to methyl 3-aryl-2-cyanoacrylates .

Crystallographic Probe for N-H...O Dimer Synthon

Based on the crystal structure of the closely related ethyl analog, which forms R₂²(14) inversion dimers via N–H⋯O hydrogen bonds, the methyl variant is expected to exhibit analogous supramolecular assembly. This makes it a candidate for crystal engineering studies where the methyl ester's altered steric profile may influence packing density and thermal stability relative to the ethyl ester .

Medicinal Chemistry SAR: Ester Alkyl Chain Effects

In SAR campaigns where 2-cyanopyrrole derivatives are being explored for tyrosinase inhibition (with lead compounds showing IC₅₀ values as low as 0.97 μM, ~30-fold more potent than kojic acid at 28.72 μM), the methyl ester variant provides a direct comparator to the ethyl ester for assessing the impact of ester alkyl chain length on target engagement, cellular permeability, and metabolic stability .

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